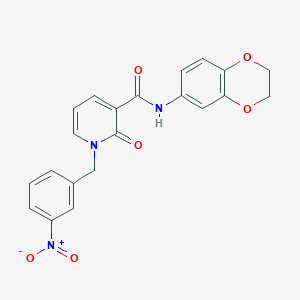

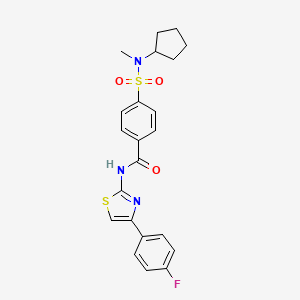

![molecular formula C22H22N2O4S B2940265 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide CAS No. 762250-45-3](/img/structure/B2940265.png)

4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Zinc Ion-Selective Membrane Electrode Development Sulipride, a drug structurally related to 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide, has been used as an electroactive material for creating a PVC-based Zn2+-selective electrode. This electrode exhibits excellent selectivity over various metal ions and can be used for determining zinc(II) contents in rock materials and as an indicator in potentiometric titrations (Saleh & Gaber, 2001).

Fluorescence Enhancement Probe Development Glibenclamide, closely related to the chemical , enhances the intrinsic fluorescence intensity of erbium (Er) ions. This property makes it suitable for use as a sensitive fluorimetric probe in biochemical reactions involving lanthanides, showing potential as a high-performance liquid chromatography detector (Faridbod et al., 2009).

Carbonic Anhydrase Inhibitors Synthesis Aromatic sulfonamides structurally akin to 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide have been prepared and tested as inhibitors of carbonic anhydrase isoenzymes. These compounds exhibit nanomolar half maximal inhibitory concentrations against different isoenzymes, highlighting their potential in therapeutic applications (Supuran et al., 2013).

Quantitative Analysis in Pharmacokinetics Techniques for quantitative analysis of compounds like 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide in biological systems are critical for pharmacokinetic evaluations. A study developed and validated a new method using micro-extraction and liquid chromatography-tandem mass spectrometry for this purpose (Zalavadia, 2016).

Investigation as Enzyme Inhibitors Certain benzenesulfonamides carrying a benzamide moiety, related to the chemical in focus, have shown significant inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes. These compounds' structure-activity relationships highlight their potential for novel drug design (Tuğrak et al., 2020).

Safety and Hazards

properties

IUPAC Name |

4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-3-24(18-9-5-4-6-10-18)29(26,27)19-15-13-17(14-16-19)22(25)23-20-11-7-8-12-21(20)28-2/h4-16H,3H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVIYRDYWBTFHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332649 |

Source

|

| Record name | 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85268111 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

762250-45-3 |

Source

|

| Record name | 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

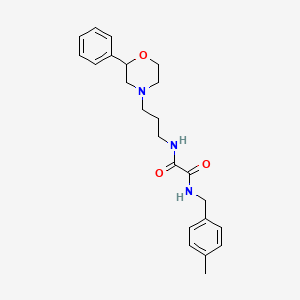

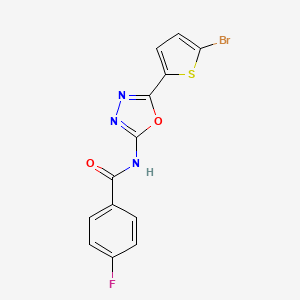

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2940183.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2940185.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2940186.png)

![(Z)-2-(2-chlorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2940189.png)

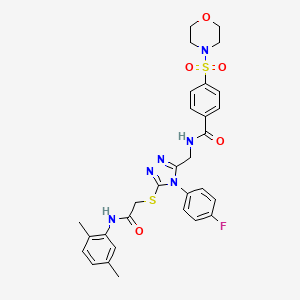

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2940194.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2940195.png)

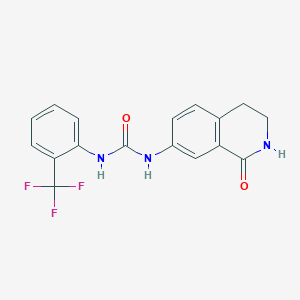

![1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2940200.png)

![Cyclobutyl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2940203.png)